molecular formula C12H7N3O4S B3048567 3,7-dinitro-10H-phenothiazine CAS No. 1747-90-6

3,7-dinitro-10H-phenothiazine

Cat. No.: B3048567
CAS No.: 1747-90-6
M. Wt: 289.27 g/mol
InChI Key: KCSURCKZGJUTCH-UHFFFAOYSA-N
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Description

Significance of the Phenothiazine (B1677639) Core in Heterocyclic Chemistry

The phenothiazine core is a prominent tricyclic heterocyclic system in which two benzene (B151609) rings are fused to a central thiazine (B8601807) ring, containing a sulfur and a nitrogen atom at non-adjacent positions. amazonaws.combrieflands.com This structural framework, scientifically known as 10H-phenothiazine, provides a versatile scaffold that has been extensively modified to produce a multitude of derivatives with significant applications in medicinal chemistry and materials science. amazonaws.comigi-global.com The electron-donating nature of the sulfur atom in the thiazine ring is a key feature, making phenothiazines effective for targeting electron-deficient systems like certain enzymes and receptors. igi-global.com

Historically, phenothiazines originated as synthetic dyes, with methylene (B1212753) blue being an early example. sphinxsai.com However, their importance grew exponentially with the discovery of chlorpromazine (B137089) in the 1950s, which revolutionized the treatment of psychiatric disorders and established phenothiazines as a cornerstone of antipsychotic therapy. igi-global.com The biological activity of phenothiazine derivatives is broad, encompassing antimicrobial, antifungal, anticancer, antiviral, anti-inflammatory, and antihistaminic properties. igi-global.comnih.govresearchgate.net These activities often arise from mechanisms such as dopamine (B1211576) receptor blockade, disruption of cellular membranes, and inhibition of metabolic pathways crucial for the survival of target organisms. amazonaws.comigi-global.com

The adaptability of the phenothiazine core allows for the introduction of various substituents at different positions, which can significantly influence the pharmacological profile of the resulting compounds. igi-global.com Modifications at the N-10 position and on the benzene rings are common strategies to tailor properties like lipophilicity, receptor binding, metabolic stability, and target selectivity. amazonaws.com Beyond medicine, the reversible oxidative properties of phenothiazines, which lead to the formation of deeply colored radical cations, make them valuable as spectroscopic probes and components in materials for photoinduced electron transfer studies. mdpi.com

Rationale for Dinitro Substitution at the 3,7-Positions in Phenothiazine Analogues

The introduction of nitro groups onto the phenothiazine nucleus is a strategic modification aimed at altering the electronic properties and, consequently, the reactivity and potential applications of the molecule. Specifically, the dinitro substitution at the 3 and 7 positions is driven by several key rationales. The nitro group is strongly electron-withdrawing, and placing these groups at the 3,7-positions significantly lowers the electron density of the aromatic rings. mdpi.comuky.edu

This modification has been shown to enhance the pharmacological effects of phenothiazine derivatives, potentially by improving metabolic stability and selectivity for biological targets. amazonaws.com For instance, research has been conducted into synthesizing dinitrophenothiazine derivatives to explore their potential as antihistaminic agents. brieflands.comresearchgate.net The synthesis of 3,7-dinitro-10H-phenothiazine also serves as a crucial intermediate step in the production of other valuable compounds, such as 3,7-diamino-10H-phenothiazine derivatives, which are investigated for the treatment of diseases like Alzheimer's. google.comgoogle.com

In the realm of materials science, the electron-withdrawing nature of the dinitro substitution is harnessed to raise the oxidation potential of the phenothiazine core. This property is particularly relevant for the development of redox shuttles for overcharge protection in high-voltage lithium-ion batteries. uky.edu By increasing the oxidation potential, these modified phenothiazines can be used in battery systems that operate at higher voltages. uky.edu The synthesis of N-ethyl-3,7-dinitrophenothiazine is one example of a compound developed for this purpose. uky.edu The nitration of phenothiazine to yield 3,7-dinitrophenothiazine 5-oxide was one of the early reported chemical modifications of the parent compound. datapdf.com

Scope of Academic Research on Dinitrophenothiazine Compounds and Derivatives

Academic research on 3,7-dinitrophenothiazine and its derivatives spans synthetic chemistry, medicinal chemistry, and materials science. A significant area of investigation involves the synthesis of novel dinitrophenothiazine derivatives and the evaluation of their biological activities. brieflands.comsphinxsai.com For example, various substituted dinitrophenothiazine compounds have been synthesized and tested for their antihistaminic potential, with some derivatives showing significant activity when compared to standard drugs. brieflands.comresearchgate.net

The synthesis of this compound itself has been documented, often as a precursor for more complex molecules. brieflands.comgoogle.com The synthetic route can involve the reaction of diphenylamine (B1679370) derivatives with sulfur and iodine, followed by nitration. brieflands.comsphinxsai.com The characterization of these compounds is thoroughly conducted using modern analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm their chemical structures. brieflands.com

In materials science, research has focused on the electrochemical properties of dinitrophenothiazine derivatives. The introduction of electron-withdrawing nitro groups at the 3 and 7 positions increases the oxidation potential, making these compounds candidates for use as redox shuttles in lithium-ion batteries to prevent overcharging. uky.edu Furthermore, studies have explored the photophysical properties of dinitrophenothiazine derivatives, such as this compound 5-oxide, noting the significant bathochromic (red) shift in its absorption spectrum compared to the unsubstituted phenothiazine S-oxide, a result of the two nitro groups. mdpi.com Research also delves into the formation of charge-transfer complexes, where the electron-accepting nature of the dinitro-substituted phenothiazine core plays a crucial role. cam.ac.ukscirp.org

Interactive Data Table: Physical Properties of Synthesized this compound

This table presents the physical data for this compound as reported in a synthetic experiment.

PropertyValue
Molecular Formula C12H7N3O4S
Molecular Weight 289.27 g/mol
Yield 3.57 g
% Yield 61.76%
Melting Point 109–111 °C
Rf Value (n-hexane: ethyl acetate) 0.41
Rf Value (acetone: benzene) 0.52

Data sourced from a study on the synthesis of dinitrophenothiazine derivatives. brieflands.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dinitro-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c16-14(17)7-1-3-9-11(5-7)20-12-6-8(15(18)19)2-4-10(12)13-9/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSURCKZGJUTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402515
Record name 3,7-dinitro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-90-6
Record name 3,7-dinitro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3,7 Dinitro 10h Phenothiazine

Direct Nitration Strategies for 10H-Phenothiazine Scaffolds

Direct nitration of the 10H-phenothiazine core is a common method for the introduction of nitro groups onto the aromatic rings. The success of this approach is heavily dependent on the choice of nitrating agents and the control of reaction conditions to achieve the desired regioselectivity.

The nitration of phenothiazine (B1677639) can be achieved using various nitrating agents. While detailed procedures for the use of a sodium nitrite (B80452) and acetic acid mixture for the synthesis of 3,7-dinitro-10H-phenothiazine are not extensively documented in the available literature, the principles of such a reaction would involve the in-situ generation of nitrous acid, which can act as a nitrating agent. Generally, the reaction of phenothiazine with nitric acid is known to produce nitrated derivatives. The process is understood to proceed through the formation of a phenothiazine cation radical, which is then oxidized to a phenazathionium cation. This cation subsequently reacts with the nitrite anion to yield the nitro derivative. bohrium.com The formation of 3-nitrophenothiazine S-oxide has been reported with a high yield when reacting phenothiazine with nitric acid in aqueous perchloric acid. bohrium.com

The phenothiazine nucleus is an electron-rich system, making it susceptible to electrophilic substitution. The nitrogen and sulfur heteroatoms influence the electron density of the aromatic rings, directing incoming electrophiles to specific positions. The positions para to the nitrogen atom (positions 3 and 7) are generally activated and are the preferred sites for electrophilic attack. This is due to the electron-donating nature of the nitrogen atom which stabilizes the intermediate carbocation (the sigma complex) formed during the substitution at these positions.

Consequently, the direct nitration of 10H-phenothiazine tends to yield 3-nitro and 3,7-dinitro derivatives as the major products. The control of the reaction stoichiometry and conditions is crucial to selectively obtain the mono- or di-substituted product. Excessive amounts of the nitrating agent and harsher reaction conditions favor the formation of the this compound.

The synthesis of N-alkylated dinitrophenothiazine analogues, such as 10-methyl-3,7-dinitro-10H-phenothiazine, can be accomplished by two main routes: the alkylation of the pre-formed 3,7-dinitrophenothiazine or the nitration of an N-alkylated phenothiazine. The latter approach involves the initial synthesis of 10-methylphenothiazine (B72558), which can be achieved by reacting phenothiazine with a methylating agent like methyl iodide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). chemicalbook.com The subsequent dinitration of the 10-methylphenothiazine would then be carried out, presumably following a similar regioselective pattern to the parent compound, yielding the 10-methyl-3,7-dinitro-10H-phenothiazine.

Construction of the Phenothiazine Ring System with Nitro-Substituted Precursors

An alternative to the direct nitration of the phenothiazine scaffold is the construction of the tricyclic system from precursors that already contain the desired nitro groups. This approach can offer better control over the final substitution pattern.

The Ullmann condensation is a versatile method for the formation of diaryl ethers, thioethers, and amines, and it can be adapted for the synthesis of the phenothiazine ring system. wikipedia.org This approach typically involves the copper-catalyzed reaction of an aryl halide with an amine, a phenol, or a thiophenol. wikipedia.org For the synthesis of dinitrophenothiazines, this involves a two-step process. The first step is an Ullmann coupling of a nitro-substituted chlorobenzene (B131634) derivative with a nitro-substituted aniline (B41778) derivative in the presence of a copper catalyst and a base, such as anhydrous potassium carbonate, in a high-boiling polar solvent like DMF. brieflands.comsphinxsai.com The resulting dinitro-substituted diphenylamine (B1679370) intermediate is then subjected to a cyclization reaction.

The second step involves the thionation of the diphenylamine intermediate. This is typically achieved by heating the intermediate with elemental sulfur in a high-boiling solvent such as diphenyl ether, often with a small amount of iodine as a catalyst, to induce the cyclization and formation of the phenothiazine ring. brieflands.comsphinxsai.com

Table 1: Synthesis of Dinitrophenothiazine Derivatives via Ullman Coupling and Cyclization brieflands.comsphinxsai.com

Product NumberNitro-substituted ChlorobenzeneNitro-substituted AnilineResulting Dinitrophenothiazine
P11-chloro-3-nitrobenzene4-nitroaniline3,7-Dinitrophenothiazine
P21-chloro-2-nitrobenzene4-nitroaniline2,7-Dinitrophenothiazine
P41-chloro-2-nitrobenzene3-nitroaniline2,8-Dinitrophenothiazine

The phenothiazine ring can also be constructed through the cyclization of appropriately substituted aniline and thiophenol derivatives. This method offers a direct route to the desired phenothiazine with predefined substitution patterns. An example of this approach is the synthesis of 2,3-dinitrophenothiazine. This can be achieved by reacting 2-aminothiophenol (B119425) with a highly activated dinitro-substituted aryl halide, such as 1,2-difluoro-4,5-dinitrobenzene. The reaction is typically carried out in the presence of a base like sodium carbonate in a suitable solvent such as ethanol.

In this reaction, the amino group of the 2-aminothiophenol acts as a nucleophile, displacing one of the fluorine atoms on the dinitrobenzene ring. This is followed by an intramolecular nucleophilic attack of the thiophenol group, displacing the second fluorine atom and leading to the formation of the phenothiazine ring system with the desired dinitro substitution pattern.

Derivatization from this compound Intermediates

This compound serves as a versatile intermediate in the synthesis of a variety of functionalized phenothiazine derivatives. The presence of two nitro groups on the phenothiazine scaffold allows for diverse chemical transformations, primarily through the reduction of these groups to form reactive amino functionalities or through other modifications of the core structure.

Selective Reduction of Nitro Groups to Diamine Derivatives

The conversion of this compound to its corresponding diamine, 3,7-diamino-10H-phenothiazine, is a critical step in the synthesis of many phenothiazine-based compounds. google.com This reduction is a key transformation that paves the way for further derivatization.

The reduction of the nitro groups of this compound (DNP) can be effectively carried out using catalytic hydrogenation. google.com This process typically involves reacting the dinitro compound with hydrogen gas in the presence of a suitable catalyst. The progress of the reaction can be monitored by observing hydrogen uptake over time. google.comepo.org This method is advantageous as it often proceeds under mild conditions and can lead to high yields of the desired diamino product.

Various reagents are known for the selective reduction of aromatic nitro groups to amines, which is a crucial transformation in organic synthesis. niscpr.res.injsynthchem.com Systems such as sodium borohydride (B1222165) in the presence of transition metal complexes or hydrazine (B178648) hydrate (B1144303) with a metal catalyst are effective for this purpose. jsynthchem.comresearchgate.net Specifically, metal and hydrazine formate (B1220265) systems have been found to be highly effective for the selective reduction of nitro groups, even in the presence of other reducible functional groups. niscpr.res.in The choice of reducing agent is critical to ensure that only the nitro groups are reduced without affecting other parts of the molecule. niscpr.res.inresearchgate.net

Further Functionalization of Reduced or Nitro-Substituted Phenothiazine Scaffolds

The synthetic utility of the phenothiazine scaffold extends beyond the initial dinitro compound and its reduced diamine form. Both the nitro-substituted and the amino-substituted structures can undergo further reactions to yield a wide array of derivatives.

Once 3,7-diamino-10H-phenothiazine is formed, the primary amino groups at the 3- and 7-positions are available for further functionalization. A significant subsequent reaction is selective alkylation through reductive amination. google.comgoogle.com In this process, the diamine is reacted with an aldehyde or ketone under reductive amination conditions. epo.orggoogle.com This reaction has been shown to be highly selective, targeting the pendant amino groups at the 3- and 7-positions over the bridging amino group at the 10-position of the phenothiazine ring. google.comgoogle.com This selectivity allows for the controlled synthesis of N,N'-substituted 3,7-diamino-10H-phenothiazine derivatives.

While direct functionalization of this compound is less commonly detailed, related dinitrophenothiazine isomers demonstrate the reactivity of the nitro-substituted scaffold. For instance, in 2,3-dinitrophenothiazine, one of the nitro groups can be displaced by a nucleophile. researchgate.netacs.orgnih.gov The reaction of 2,3-dinitrophenothiazine with butylamine (B146782) results in the formation of 2-butylamino-3-nitrophenothiazine, demonstrating that a nitro group can undergo nucleophilic aromatic substitution. researchgate.netsemanticscholar.org This type of reaction highlights the potential for selective functionalization on the dinitro-phenothiazine core, where the nitro groups act as activating groups for such substitutions. The 2-amino group in aminophenothiazine derivatives provides a site for further chemical modifications, serving as a precursor for other derivatives. nih.govresearchgate.net

The phenothiazine core itself, with various substituents, is a subject of extensive research for creating new materials and compounds with specific electronic and photophysical properties. researchgate.netresearchgate.net

Interactive Data Table: Functionalization Reactions

Starting MaterialReagent(s)Reaction TypeProductReference
This compoundH₂, CatalystReduction3,7-Diamino-10H-phenothiazine google.comepo.org
3,7-Diamino-10H-phenothiazineAldehyde/Ketone, Reducing AgentReductive AminationN,N'-Alkylated-3,7-diamino-10H-phenothiazine google.comgoogle.com
2,3-DinitrophenothiazineButylamine (BuNH₂)Nucleophilic Aromatic Substitution2-Butylamino-3-nitrophenothiazine researchgate.netacs.org

Advanced Structural Elucidation and Conformational Analysis of 3,7 Dinitro 10h Phenothiazine

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For 3,7-dinitro-10H-phenothiazine and its derivatives, these studies have provided invaluable insights into their molecular conformation, the geometry of the phenothiazine (B1677639) core, and the way the molecules pack together in the solid state.

Molecular Conformation of this compound and its 5-Oxide Derivatives

The molecular structure of this compound, particularly in its DMSO solvate form, has been confirmed through crystallographic studies. google.com A non-planar, or "butterfly," conformation is characteristic of the phenothiazine ring system. nih.govnih.gov This is also observed in the 5-oxide derivative, this compound 5-oxide. nih.govresearchgate.netresearchgate.netgrafiati.com The central six-membered ring, which contains the sulfur and nitrogen heteroatoms, adopts a boat conformation. nih.gov The presence of two electron-withdrawing nitro groups influences the electron density around the sulfur atom. nih.gov

The oxidation of the sulfur atom to a sulfoxide (B87167) in this compound 5-oxide introduces a significant structural change. nih.govnih.gov This S=O group, along with the P=O group in other derivatives, contains a d-pπ bond which can hinder intense intermolecular π-π stacking. nih.gov

Analysis of Dihedral Angles and Ring Bending in the Phenothiazine Core

The non-planar nature of the phenothiazine core is quantified by the dihedral (or folding) angle between the two benzene (B151609) rings. In phenothiazine derivatives, this fold angle can vary, but for 10H-phenothiazine 5-oxide, a dihedral angle of 18.40° has been observed. researchgate.net For other similar phenothiazine structures, this angle has been reported to be around 27.36°. nih.gov

In the case of this compound 5-oxide, specific bending angles within the central ring have been calculated from crystal structure data. These angles, denoted as ΘS and ΘN, provide a more detailed picture of the ring's puckering. In the ground state (S₀), these angles were calculated to be 95.08° and 122.78°, respectively. nih.gov These values change in the excited state (S₁), indicating a different geometry upon electronic excitation. nih.gov

Table 1: Selected Dihedral and Bending Angles in Phenothiazine Derivatives

CompoundParameterAngle (°)Reference
10H-Phenothiazine 5-oxideDihedral Angle18.40 researchgate.net
10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehydeFold Angle27.36 nih.gov
This compound 5-oxide (Ground State)Bending Angle (ΘS)95.08 nih.gov
This compound 5-oxide (Ground State)Bending Angle (ΘN)122.78 nih.gov

Supramolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal is governed by supramolecular interactions. nih.gov In the crystal structure of 10H-phenothiazine 5-oxide, intermolecular N-H⋯O hydrogen bonds and π-π contacts, with centroid-centroid distances of 3.9096 Å and 4.1423 Å, are observed. researchgate.net These interactions create a stable, three-dimensional network.

The crystal packing of this compound 5-oxide is stabilized by numerous C-H⋯O and C-H⋯S intermolecular interactions. nih.gov Notably, analysis of the Hirshfeld surfaces for this compound indicates an absence of significant π-π stacking interactions, a phenomenon attributed to the bent spatial arrangement of the molecule. nih.gov The control of these weak interactions is a key aspect of crystal engineering. rsc.org

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the structure of molecules in various states. For this compound, NMR and FTIR spectroscopy have been instrumental in confirming its chemical structure and identifying its key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the N-H proton. brieflands.com Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the phenothiazine core. rsc.org Two-dimensional (2D) NMR techniques are also employed to confirm the structural assignments of complex phenothiazine derivatives. researchgate.netresearchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative in DMSO-d₆

CompoundNucleusChemical Shift (ppm)Reference
This compound ¹H8.24-8.22 (brd, 2H, Ar-2,4), 7.74-7.21 (brd, 1H, Ar-8), 7.35-7.25 (m, 2H, Ar-6,7), 6.93 (s, 1H, Ar-4), 3.32 (s, 1H, N-H) brieflands.com
10-Methyl-3,7-dinitro-10H-phenothiazine ¹H8.97 (d, J = 2.7 Hz, 2H), 8.56 (dd, J = 9.3, 2.7 Hz, 2H), 7.94 (d, J = 9.4 Hz, 2H), 3.98 (s, 3H) rsc.org
10-Methyl-3,7-dinitro-10H-phenothiazine ¹³C142.49, 141.92, 127.94, 126.80, 124.56, 118.44, 36.95 rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The FTIR spectrum of this compound, typically measured using a KBr wafer, shows characteristic absorption bands. nih.gov These include a band for the N-H stretching vibration, a band for C-N stretching, a band for the C=C stretching of the aromatic rings, and strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups. brieflands.comclockss.org

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)Reference
N-H Stretch3481 brieflands.com
C=C Stretch (Aromatic)1631 brieflands.com
NO₂ Asymmetric Stretch1587 brieflands.com
C-N Stretch1300 brieflands.com
NO₂ Symmetric Stretch1300 brieflands.com

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable analytical techniques for the structural elucidation of organic compounds, providing precise information about the molecular weight and elemental composition, as well as insights into the molecule's fragmentation pathways. In the analysis of this compound, these methods are crucial for confirming its identity and understanding its chemical stability under ionization conditions.

The molecular formula of this compound is C₁₂H₇N₃O₄S, which corresponds to a calculated monoisotopic mass of approximately 289.0157 Da and a molecular weight of about 289.27 g/mol . nih.govaablocks.com This fundamental information is the cornerstone for its characterization by mass spectrometry.

Molecular Ion Confirmation

In mass spectrometric analysis, the initial step is the ionization of the molecule, which can be achieved through various techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). For this compound, ESI is a commonly employed soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.

In a study of dinitrophenothiazine derivatives, a compound with the same molecular formula as this compound (an isomer, 2,7-dinitro-10H-phenothiazine) exhibited a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 290. brieflands.com This observation is consistent with the addition of a proton to the molecular mass of 289.27. High-resolution mass spectrometry would further confirm the elemental composition of this ion, providing an exact mass measurement that matches the theoretical value for C₁₂H₈N₃O₄S⁺.

Table 1: Molecular Ion Data for this compound
CompoundMolecular FormulaMolecular Weight (g/mol)Ionization ModeObserved Ionm/z (amu)Reference
This compoundC₁₂H₇N₃O₄S289.27ESI[M+H]⁺290 brieflands.com

Fragmentation Analysis

Beyond molecular weight confirmation, mass spectrometry provides critical information about the structural integrity and fragmentation pattern of the molecule. The fragmentation of phenothiazine derivatives, particularly those with nitro substituents, follows predictable pathways that are influenced by the site of protonation and the stability of the resulting fragment ions.

While specific fragmentation data for this compound is not extensively detailed in the available literature, the analysis of its isomers provides a strong basis for predicting its fragmentation behavior. For instance, the ESI-MS/MS analysis of 2,7-dinitro-10H-phenothiazine reveals a characteristic fragmentation pattern. brieflands.com It is reasonable to expect that this compound would undergo similar fragmentation processes.

Common fragmentation pathways for dinitrophenothiazines include the loss of nitro groups (NO₂) and other small neutral molecules. The fragmentation of the [M+H]⁺ ion of a dinitrophenothiazine isomer has been observed to produce several key fragment ions. brieflands.com A plausible fragmentation pathway for this compound, based on the data from its isomer, is outlined below:

Loss of an Oxygen Atom: A fragment ion at m/z 274, corresponding to [M+H-O]⁺, suggests the loss of an oxygen atom from one of the nitro groups. brieflands.com

Loss of Both Nitro Groups and an NH Group: A significant fragment is observed at m/z 182, which corresponds to the loss of both nitro groups and the secondary amine (NH) group from the phenothiazine core, resulting in the ion [M-2NO₂-NH]⁺. brieflands.com

Formation of a Nitroaniline-like Fragment: The detection of a fragment at m/z 139 is indicative of the formation of a protonated nitroaniline-like structure, [nitroaniline+H]⁺. brieflands.com This suggests a cleavage of the phenothiazine ring system.

Table 2: Proposed Fragmentation Data for this compound based on Isomer Analysis
Precursor Ion (m/z)Proposed Fragment Ionm/z (amu)Neutral LossReference
290[M+H-O]⁺274O brieflands.com
290[M-2NO₂-NH]⁺1822xNO₂, NH brieflands.com
290[Nitroaniline+H]⁺139- brieflands.com

The detailed analysis of these fragmentation patterns, ideally through tandem mass spectrometry (MS/MS) experiments, allows for the unambiguous identification of this compound and differentiation from its isomers. High-resolution mass spectrometry of the fragment ions would further solidify the proposed structures by confirming their elemental compositions.

Computational Chemistry and Theoretical Investigations of 3,7 Dinitro 10h Phenothiazine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of phenothiazine (B1677639) derivatives. These calculations provide a fundamental understanding of the molecule's frontier orbitals, reactivity descriptors, and charge distribution, which are essential for rationalizing its spectroscopic and chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. techscience.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the molecule's excitability and chemical stability. techscience.com

For phenothiazine-based systems, the HOMO is typically localized on the electron-rich phenothiazine ring system, while the LUMO's location can be influenced by substituents. rsc.org In a gold-carbene complex where 3,7-dinitro-10H-phenothiazine functions as an amide ligand, DFT calculations showed the HOMO is primarily located on the phenothiazine amide, while the LUMO is aligned along the metal-carbene bond. rsc.org For this specific complex (Au7), the electrochemical band gap was found to be 1.9 eV. rsc.org This value is significantly influenced by the fact that both reduction and oxidation processes are centered on the 3,7-dinitrophenothiazine ligand itself. rsc.org In related phenothiazine derivatives, the HOMO-LUMO gap is a critical factor for applications in dye-sensitized solar cells, where a smaller gap is generally desirable. ajchem-a.com

SystemHOMO LocationLUMO LocationEnergy Gap (eV)Reference
(AdCAAC)Au(3,7-dinitrophenothiazine)Amide Ligand (phenothiazine)Centered on Amide Ligand1.9 rsc.org

Conceptual DFT provides a framework for quantifying the global reactivity of a molecule through various descriptors. These are calculated from the energies of the HOMO and LUMO.

Electronic Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. psu.eduresearchgate.net A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO). psu.edu Soft molecules, with a small energy gap, are more reactive. ajchem-a.com

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). psu.eduresearchgate.net

Nucleophilicity (N) : Describes the electron-donating capability of a molecule.

These parameters are instrumental in predicting the reactivity of this compound in various chemical reactions. The presence of two electron-withdrawing nitro groups is expected to lower the HOMO and LUMO energy levels, increase the chemical hardness, and enhance the electrophilicity of the molecule compared to the unsubstituted 10H-phenothiazine.

DescriptorFormulaSignificance
Electronic Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)E_LUMO - E_HOMOResistance to charge transfer
Electrophilicity Index (ω)μ² / (2η)Electron-accepting capacity

The phenothiazine molecule is characterized by a non-planar, butterfly-like structure. nih.gov In computational studies of a related compound, this compound 5-oxide, the molecular orbitals involved in electronic excitations were found to be localized on the phenothiazine ring system. nih.gov The introduction of strong electron-withdrawing nitro groups at the 3 and 7 positions significantly impacts the charge distribution. These groups pull electron density from the tricyclic core, particularly from the benzene (B151609) rings to which they are attached. The nitrogen atom of the amine and the sulfur atom in the central ring remain electron-rich centers. This charge polarization is a key determinant of the molecule's reactivity and intermolecular interactions.

DFT calculations are invaluable for interpreting and rationalizing experimental spectroscopic data. researchgate.net Theoretical calculations of electronic transitions can be correlated with UV-Vis absorption spectra, providing assignments for the observed absorption bands. For instance, in phenothiazine derivatives, the transitions often possess a charge transfer character. nih.gov Time-dependent DFT (TD-DFT) is used to calculate excited state properties and can predict the energies of the lowest singlet (S1) and triplet (T1) states, which are fundamental to understanding the photophysical properties like fluorescence and phosphorescence. rsc.orgnih.gov By comparing calculated and experimental data, a deeper understanding of the structure-property relationships in this compound can be achieved.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model used to analyze the electron density topology to characterize chemical bonding, including weak non-covalent interactions. sapub.orgd-nb.info

The molecular structure of this compound features one hydrogen bond donor (the N-H group) and multiple potential acceptors, including the oxygen atoms of the two nitro groups and the sulfur heteroatom. nih.gov This arrangement allows for the formation of intramolecular hydrogen bonds. QTAIM analysis can confirm the presence of these interactions by identifying a bond path and a bond critical point (BCP) between the hydrogen atom and the acceptor atom. d-nb.infonih.gov

Evaluation of Thermochemical Parameters (e.g., Bond Dissociation Enthalpy, Ionization Potential, Electron Transfer Enthalpy)

Thermochemical parameters are essential for predicting the reactivity and stability of molecules. For phenothiazine derivatives, the N-H bond dissociation enthalpy (BDE), ionization potential (IE), and proton affinity (PA) are of particular interest as they relate to potential antioxidant activity and electron transfer capabilities. nih.gov

Density Functional Theory (DFT) calculations, particularly using the M05-2X functional, have been employed to study the effects of various substituents at the 3 and 7 positions of the phenothiazine ring system. nih.gov These studies show a clear trend: electron-donating groups (EDGs) tend to decrease the N-H BDE, while electron-withdrawing groups (EWGs) increase it. nih.gov The nitro group (NO₂) is a strong EWG.

In the case of 3,7-disubstituted phenothiazines, the calculated N-H BDE for the dinitro derivative is significantly higher than that of the unsubstituted phenothiazine. nih.gov This indicates that the N-H bond is stronger and less likely to be homolytically cleaved, which can be attributed to the electronic stabilization effects of the nitro groups. nih.gov Similarly, the ionization energy is expected to increase with EWGs like the nitro group. nih.gov This is because these groups withdraw electron density from the phenothiazine core, making it more difficult to remove an electron. nih.gov

Table 1: Calculated Thermochemical Parameters for 3,7-Disubstituted Phenothiazines (PhtzNHs)

Substituent (X)Bond Dissociation Enthalpy (BDE) (kcal/mol)Ionization Energy (IE) (kcal/mol)Proton Affinity (PA) (kcal/mol)
N(CH₃)₂75.0133.7227.8
NH₂76.0140.6225.2
OCH₃77.7150.3222.1
H79.2156.4220.0
Cl78.7161.4214.6
CN82.4174.4206.5
NO₂83.2179.3202.9

Data sourced from DFT (M05-2X/6-311++G(d,p)) calculations. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics simulations offer a window into the time-resolved motion of molecules, revealing flexibility, conformational changes, and intermolecular interactions.

The phenothiazine core is not planar but adopts a characteristic "butterfly" conformation, with the benzene rings folded along the N-S axis. researchgate.net MD simulations show that phenothiazine derivatives are dynamic systems, exhibiting two stable conformations: quasi-axial (ax) and quasi-equatorial (eq). acs.orgrsc.org These conformers can have distinct photophysical properties and can be influenced by external stimuli like light, sometimes acting as molecular photoswitches. acs.org The transition between these states involves the flapping motion of the butterfly structure. This dynamic behavior is crucial for understanding how these molecules pack in the solid state and interact with their environment, such as in self-assembling systems or when binding to biological targets. mdpi.comfrontiersin.org

Substituents can have a profound impact on the geometry and flexibility of the phenothiazine skeleton. The introduction of nitro groups at the 3 and 7 positions significantly influences the electronic distribution and, consequently, the structure. The strong electron-withdrawing nature of the NO₂ group affects the aromaticity of the substituted benzene ring. d-nb.info This can lead to changes in bond lengths and angles within the ring, potentially altering the degree of folding in the butterfly conformation.

Computational Studies on Reactivity and Interaction Mechanisms

Theoretical studies are invaluable for predicting how a molecule will behave in chemical reactions, including its redox properties and its susceptibility to chemical transformations.

The phenothiazine moiety is an electron-rich heterocycle, making its derivatives good electron donors (p-type materials) with relatively low ionization potentials, suitable for applications in electronics as hole transport materials. rsc.orgresearchgate.net However, the introduction of two powerful electron-withdrawing nitro groups at the 3 and 7 positions drastically alters these properties.

Computational methods, including DFT and its combination with machine learning, are used to predict the redox potentials of phenothiazine derivatives. nih.gov These studies confirm that substituents heavily influence the oxidation potential. While electron-donating groups lower the oxidation potential (making oxidation easier), the dinitro substitution in this compound is expected to significantly increase the oxidation potential, making the molecule much harder to oxidize compared to unsubstituted phenothiazine. rsc.orgacs.org This is a direct consequence of the stabilization of the Highest Occupied Molecular Orbital (HOMO) by the EWGs. acs.org Theoretical calculations can model the electron transfer process, showing how the molecular geometry changes upon oxidation and how the spin density is distributed in the resulting radical cation. rsc.org

Table 2: Influence of Substituents on the First Oxidation Potential of Phenothiazine Derivatives

Substituent Type at 3,7-positionsEffect on HOMO LevelEffect on Oxidation Potential (Eox)Ease of Oxidation
Electron Donating (e.g., -NAr₂)Raises EnergyDecreasesEasier
Unsubstituted (-H)BaselineBaselineBaseline
Electron Withdrawing (e.g., -NO₂)Lowers EnergyIncreasesHarder

General trends compiled from computational and electrochemical studies. rsc.orgacs.org

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. rsc.org DFT can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers, providing a deep understanding of reactivity and regioselectivity. nih.gov

A significant chemical transformation of this compound is the reduction of its nitro groups to form 3,7-diamino-10H-phenothiazine. google.com This type of reaction is fundamental in the synthesis of various functional dyes and pharmaceutical precursors. Computational models can be applied to study this transformation in detail. For instance, theoretical calculations can:

Predict Reaction Pathways: Determine the stepwise mechanism for the reduction of the two nitro groups, including the formation of nitroso and hydroxylamine (B1172632) intermediates.

Analyze Reactivity: Use reactivity descriptors derived from DFT to explain why the nitro groups are susceptible to reduction. nih.gov

Model Catalyst Interaction: If a catalyst is used for the reduction (e.g., hydrogenation over a metal catalyst), simulations can model the adsorption of the molecule on the catalyst surface and the subsequent hydrogen transfer steps. google.com

These computational approaches provide insights that are complementary to experimental studies, helping to optimize reaction conditions and design more efficient synthetic routes for derivatives of this compound. rsc.orgnih.gov

Chemical Reactivity and Transformation Pathways of Dinitrophenothiazines

Oxidative Reactions of the Phenothiazine (B1677639) Core

The phenothiazine nucleus is susceptible to oxidation at the sulfur and nitrogen atoms. The presence of two nitro groups, which are strong deactivating groups, influences the electron density of the heterocyclic system and thus its oxidation potential.

The sulfur atom in the phenothiazine ring is readily oxidized to form the corresponding S-oxides (sulfoxides) and, under more stringent conditions, S,S-dioxides (sulfones). The oxidation of 3,7-dinitro-10H-phenothiazine yields this compound 5-oxide as the primary product. nih.govsmolecule.com This transformation involves the conversion of the sulfide (B99878) to a sulfoxide (B87167) group. smolecule.com

The structure of this compound 5-oxide has been confirmed through single-crystal X-ray diffraction, providing detailed insights into its molecular geometry. researchgate.netnih.gov Further oxidation can convert the sulfoxide into the corresponding sulfone, although this requires stronger oxidizing agents or more forcing reaction conditions.

Table 1: Physicochemical Properties of this compound and its 5-oxide

Property This compound This compound 5-oxide
Molecular Formula C₁₂H₇N₃O₄S nih.gov C₁₂H₇N₃O₅S nih.gov
Molecular Weight 289.27 g/mol nih.gov 305.27 g/mol nih.gov
IUPAC Name This compound nih.gov This compound 5-oxide nih.gov

| CAS Number | 1747-90-6 nih.gov | 574-81-2 nih.gov |

This table was generated using data from PubChem. nih.govnih.gov

The oxidation of phenothiazine and its derivatives can proceed via electrochemical pathways, typically involving one-electron transfer steps. cdnsciencepub.com The initial step is the formation of a cation radical, a reactive intermediate that can undergo further reactions. cdnsciencepub.comresearchgate.net The oxidation of phenothiazine in acidic solutions leads to a corresponding cation radical. cdnsciencepub.com

Electrochemical single-electron oxidation is a known method for generating radical cations from stable substrates. beilstein-journals.org These intermediates can participate in various bond-forming processes. beilstein-journals.orgwhiterose.ac.uk While specific studies on the electrochemical oxidation of this compound are not widely detailed, the general mechanism for phenothiazines involves the loss of an electron from the electron-rich heterocyclic system to form a stable radical cation (polaron), which can be further oxidized to a dication (bipolaron). researchgate.net The strong electron-withdrawing nature of the nitro groups at the 3 and 7 positions would be expected to increase the oxidation potential compared to the unsubstituted phenothiazine.

Reductive Transformations of Nitro Groups

The nitro groups of this compound are the primary sites for reductive transformations, providing a key pathway to the synthesis of amino-substituted phenothiazines.

The reduction of the two nitro groups in this compound (DNP) to form 3,7-diamino-10H-phenothiazine is a critical synthetic transformation. google.comgoogle.com Catalytic hydrogenation is an effective method for this process. google.comgoogle.com This reaction typically involves reacting DNP with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). epo.orgosi.lv

The general mechanism for the reduction of nitroarenes involves a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates to ultimately yield the amine. nih.gov Various reducing agents and catalytic systems can be employed for nitro group reduction. orientjchem.orgrsc.org

Table 2: Example Conditions for the Reduction of this compound

Parameter Details Source
Starting Material This compound (DNP) google.com, google.com
Reagent Hydrogen (H₂) google.com, google.com
Catalyst Palladium on Carbon (Pd/C) epo.org
Product 3,7-diamino-10H-phenothiazine google.com, google.com

| Monitoring | Hydrogen uptake, vessel temperature, and pressure can be monitored over time. google.com | google.com |

This table summarizes a typical reduction process as described in patent literature. google.comgoogle.comepo.org

The synthesis of the corresponding unsubstituted diamine, 3,7-diamino-10H-phenothiazine, from DNP is a key step in the preparation of various substituted phenothiazine compounds. google.com Methods have been developed to achieve this reduction efficiently. google.comepo.org These strategies often employ catalytic hydrogenation, where reaction conditions are optimized to ensure complete reduction of both nitro groups without significant side reactions. google.comepo.org

Chemoselective reduction of one nitro group in the presence of another is a common challenge in dinitro-aromatic chemistry. osi.lvmdpi.com For the synthesis of 3,7-diamino-10H-phenothiazine, the goal is typically the complete and simultaneous reduction of both nitro groups to produce the diamine in high yield. google.comgoogle.com This diamine serves as a versatile precursor for subsequent reactions, such as selective alkylation at the amino groups. google.comepo.org

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Rings of Dinitrophenothiazines

The reactivity of the aromatic rings in this compound towards substitution is heavily influenced by the powerful electron-withdrawing nitro groups.

Nucleophilic Aromatic Substitution: The presence of strongly deactivating nitro groups makes the phenothiazine aromatic rings highly electron-deficient. This electronic characteristic significantly activates the rings towards nucleophilic aromatic substitution (SNA_r). researchgate.netccsenet.org In dinitro-activated systems, a nucleophile can attack the aromatic ring, leading to the displacement of a leaving group or, in some cases, a hydride ion. The nitro groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the reaction. researchgate.net The positions ortho and para to the nitro groups are the most activated sites for nucleophilic attack. wikipedia.org

Electrophilic Aromatic Substitution: Conversely, the same electron-withdrawing nitro groups that activate the ring for nucleophilic attack strongly deactivate it towards electrophilic aromatic substitution. unacademy.com Reactions like Friedel-Crafts alkylation and acylation typically fail on strongly deactivated aromatic rings. mnstate.edu Further nitration or sulfonation would require harsh conditions and would be directed by the existing substituents. Therefore, introducing additional substituents onto the aromatic rings of this compound via electrophilic pathways is chemically challenging.

Reactions at the 10-Position Nitrogen Atom

The nitrogen atom at the 10-position of the phenothiazine ring is a key site for functionalization. However, its reactivity is modulated by the electronic effects of the ring substituents. In the case of this compound, the nucleophilicity of this nitrogen is reduced compared to the parent phenothiazine molecule, yet it remains a viable site for various chemical transformations.

The introduction of alkyl and acyl groups at the N-10 position is a common strategy for modifying the properties of phenothiazine derivatives.

N-Acylation is a well-established transformation for phenothiazines. The reaction typically involves an acyl chloride or anhydride. unishivaji.ac.in For this compound, N-acylation has been successfully demonstrated. One specific example is the synthesis of N-acetyl-3,7-dinitrophenothiazine. grafiati.com This reaction underscores the ability of the N-10 atom to act as a nucleophile despite the deactivating effect of the nitro groups.

Another important N-acylation reaction is sulfonylation. Sulfonyl derivatives of 3,7-dinitrophenothiazine have been prepared by reacting it with benzenesulfonyl chloride in pyridine, yielding the corresponding N-benzenesulfonyl-3,7-dinitrophenothiazine. unishivaji.ac.in

N-Alkylation of the phenothiazine core is generally achieved using alkyl halides or sulfates in the presence of a strong base, such as sodium amide, in a non-polar solvent like xylene. unishivaji.ac.in While specific examples detailing the N-alkylation of this compound are not extensively documented in the provided literature, the general methods for phenothiazine alkylation are considered applicable. unishivaji.ac.in The reactivity in these reactions is influenced by the choice of base and solvent. mdpi.com For instance, the synthesis of 10-hexyl-3,7-dibromo-10H-phenothiazine demonstrates that N-alkylation is a feasible pathway for di-substituted phenothiazines. rsc.org It is noteworthy that under certain conditions, such as reductive amination aimed at functionalizing amino groups at the 3 and 7 positions (derived from the reduction of the nitro groups), the N-10 position shows lower reactivity, allowing for selective reactions elsewhere in the molecule. epo.orggoogle.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Starting Material Reagent(s) / Conditions Product Reference(s)
This compound Acetylating Agent N-Acetyl-3,7-dinitrophenothiazine grafiati.com
This compound Benzenesulfonyl chloride, Pyridine 10-(Benzenesulfonyl)-3,7-dinitrophenothiazine unishivaji.ac.in
10H-Phenothiazine (General) Alkyl halide, Sodium amide, Xylene 10-Alkyl-phenothiazine unishivaji.ac.in

Phosphorylation and Other N-Functionalization

Beyond alkylation and acylation, the N-10 position can undergo other functionalization reactions, including phosphorylation.

N-Phosphorylation introduces a phosphorus-containing moiety onto the phenothiazine nitrogen. While studies specifically detailing the phosphorylation of this compound are limited, the phosphorylation of the parent 10H-phenothiazine provides a clear precedent and methodology. mdpi.comresearchgate.netnih.gov A common method involves the reaction of 10H-phenothiazine with a phosphorylating agent such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. researchgate.netnih.gov This reaction is typically carried out by first deprotonating the phenothiazine nitrogen with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of the phosphorylating agent. nih.gov

Researchers have successfully synthesized N-phosphorylated phenothiazines, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, and noted that the stability and yield of such products are highly dependent on the reaction conditions, including the base and solvent used. mdpi.comresearchgate.net For example, using NaH as the base in refluxing DMF was found to be effective for producing O,O-diethyl (10H-phenothiazine-10-yl)phosphonate. mdpi.com These findings suggest a viable pathway for the synthesis of N-phosphorylated derivatives of 3,7-dinitrophenothiazine.

Another N-functionalization reaction reported for the parent phenothiazine is cyanoethylation , which involves the addition of acrylonitrile (B1666552) to the N-10 position, yielding β-(1-phenothiazyl)-propionitrile. unishivaji.ac.in This reaction further illustrates the versatility of the N-10 atom for forming new carbon-nitrogen bonds.

Table 2: Examples of N-Phosphorylation and Other N-Functionalization Reactions

Starting Material Reagent(s) / Conditions Product Reference(s)

Compound Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
10H-Phenothiazine
N-Acetyl-3,7-dinitrophenothiazine
Benzenesulfonyl chloride
10-(Benzenesulfonyl)-3,7-dinitrophenothiazine
Sodium amide
10-Hexyl-3,7-dibromo-10H-phenothiazine
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide
Sodium hydride
Tetrahydrofuran (THF)
5,5-Dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide
Dimethylformamide (DMF)
O,O-Diethyl (10H-phenothiazine-10-yl)phosphonate
Acrylonitrile

Photophysical and Advanced Spectroscopic Properties of Dinitrophenothiazine Derivatives

Absorption and Emission Characteristics

The interaction of dinitrophenothiazine derivatives with light is characterized by distinct absorption and emission processes, governed by the promotion of electrons to higher energy orbitals and their subsequent relaxation.

The UV-Visible absorption spectrum of phenothiazine (B1677639) derivatives typically displays multiple bands corresponding to different electronic transitions. researchgate.net The two primary types of transitions observed are π-π* and n-π. The π-π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally responsible for the more intense absorption bands. msu.edu The n-π* transitions, which involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the sulfur or nitrogen atoms) to a π* antibonding orbital, are typically less intense. researchgate.netmsu.edu

For many phenothiazine derivatives, absorption bands in the shorter wavelength UV region (around 230-260 nm) are attributed to π-π* transitions, while bands at longer wavelengths (above 280 nm) are often associated with n-π* transitions. researchgate.netmdpi.com For example, in a related N-phosphoryl phenothiazine derivative, bands at 234 nm and 280 nm were assigned to π-π* and n-π* transitions, respectively. mdpi.com The introduction of substituents, such as the nitro groups in 3,7-dinitro-10H-phenothiazine, can cause shifts in these absorption bands. Electron-withdrawing substituents like nitro groups are known to influence the energy levels of the molecular orbitals, which can affect the absorption wavelengths.

Table 1: Representative Electronic Transitions in Phenothiazine Derivatives

Transition Type Typical Wavelength Region (nm) Description
π-π* 230 - 265 Excitation from a π bonding to a π* antibonding orbital. researchgate.net

Note: Specific absorption maxima can vary significantly based on substitution and solvent environment.

While many phenothiazine derivatives exhibit fluorescence, the intensity and wavelength of this emission are highly sensitive to the molecular structure and environment. The parent phenothiazine compound itself is known to have weak fluorescence. dntb.gov.ua The emission properties of derivatives are often dictated by the nature of their substituents.

For instance, the oxidized derivative, this compound 5-oxide, displays a fluorescence band located at 647 nm in DMSO. mdpi.com This is a significant shift compared to phenothiazine S-oxide and its N-alkyl analogs, which typically fluoresce in the 350–450 nm range. mdpi.com This demonstrates the profound impact of the dinitro substitution on the emissive properties of the molecule. The photoluminescence behavior is a result of the molecule returning from the lowest singlet excited state (S₁) to the ground state (S₀).

Room Temperature Phosphorescence (RTP) Phenomena

Room temperature phosphorescence (RTP) is a process where a molecule emits light from a triplet excited state (T₁) and is a key feature of many phenothiazine derivatives, particularly when oxidized. rsc.orgnih.gov This property is of great interest for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. rsc.org

The oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167) (S=O) or a sulfone (SO₂) is a crucial strategy for enhancing RTP. rsc.orgnih.gov This enhancement is primarily due to increased spin-orbit coupling. The oxidation of the sulfur atom introduces d-pπ bonds, which can promote the otherwise spin-forbidden process of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). nih.govnih.gov

Once populated, the triplet excitons can relax back to the ground state via phosphorescence emission. Increasing the oxidation degree of the sulfur atom can slow down the radiative and non-radiative transitions of these triplet excitons, leading to a prolonged RTP lifetime. researchgate.net The presence of electron-withdrawing groups, such as the nitro groups in this compound, further modulates the electronic states and can contribute to these phosphorescent properties. uni.edu Research has shown that adjusting the oxidation state of the phenothiazine donor can facilitate a transition from dual RTP and thermally activated delayed fluorescence to pure RTP emission. nih.gov

The luminescence of phenothiazine derivatives is not solely determined by its chemical structure but is also profoundly influenced by its physical conformation and the interactions between adjacent molecules in the solid state. rsc.orgrsc.org The phenothiazine ring system is not planar and exists in a "butterfly" conformation, which can adopt two distinct conformers: quasi-axial (ax) and quasi-equatorial (eq). nih.govresearchgate.net

These different conformations can have drastically different photophysical properties. rsc.org Studies have shown that for some phenothiazine derivatives, the quasi-axial conformers exhibit superior RTP performance in the aggregated state, while the quasi-equatorial ones are better emitters in an isolated state. researchgate.netresearchgate.net The transition between these two conformations can even be triggered by external stimuli like mechanical force, leading to changes in the color of the emitted light. nih.gov

Furthermore, intermolecular interactions such as π-π stacking play a critical role. chinesechemsoc.org In the solid state, the way molecules pack together affects their luminescence. For example, the formation of aggregates with compressed π-π stacking distances can lead to red-shifted emissions. chinesechemsoc.org Conversely, bulky substituents that induce looser packing and weaker π-π interactions can result in fluorescence at shorter wavelengths. rsc.org The restriction of intramolecular rotations and vibrations due to enhanced intermolecular interactions under pressure can also lead to significant emission enhancement. rsc.org

Electrochromic and Optoelectronic Response Mechanisms of Phenothiazine Systems

Phenothiazine and its derivatives are well-regarded as effective electron-donor materials, a property that makes them highly suitable for electrochromic and optoelectronic applications. rsc.org Electrochromic materials can reversibly change their optical properties, such as color, in response to an applied electrical potential. ntu.edu.tw

The mechanism behind the electrochromic behavior of phenothiazines stems from their ability to undergo stable and reversible electrochemical oxidation. rsc.org The electron-rich sulfur and nitrogen heteroatoms facilitate the removal of electrons, forming stable radical cations. ntu.edu.tw This oxidation process alters the electronic structure of the molecule, leading to a change in its light absorption characteristics and thus a visible color change. researchgate.netrsc.org For example, electrochromic devices fabricated with phenothiazine derivatives have shown reversible color changes from blue to red upon electrochemical doping and dedoping. researchgate.net

The non-planar structure of the phenothiazine core is advantageous as it helps to prevent strong molecular aggregation, which can be detrimental to the performance of optoelectronic devices. rsc.org This structural feature, combined with their potent redox activity, has led to the extensive study of phenothiazine-containing polymers and molecules for use in applications such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic displays. rsc.orgacs.org

Applications in Advanced Materials Science and Energy Technologies

Organic Optoelectronic Devices

The unique "butterfly" conformation of the phenothiazine (B1677639) (PTZ) ring system, combined with its potent electron-donating properties, makes it a highly desirable building block for organic electronic materials. tuni.firsc.orgossila.com This non-planar structure helps to suppress the intermolecular aggregation that can quench luminescence and hinder charge transport, while the electron-rich sulfur and nitrogen heteroatoms provide excellent charge-carrier mobility. tuni.firsc.orgossila.com

Phenothiazine derivatives are versatile components in the emissive layers of OLEDs and PLEDs. Their chemical structure can be readily modified to tune the emission color and improve device efficiency and brightness.

Research Findings :

New co-poly-ynes incorporating the phenothiazine motif have been synthesized and evaluated for their use in PLEDs. Devices fabricated with these polymers as the active layer have demonstrated promising performance, with one achieving a brightness of up to 1.10 × 10⁴ cd m⁻². researchgate.net

The photoluminescence and electroluminescence properties of the phenothiazine core can be significantly altered through derivatization, making it a versatile platform for developing new materials for optoelectronic applications. researchgate.net

Compounds that link phenothiazine and carbazole (B46965) moieties have been studied for their spectral properties, indicating their potential as components in organic electronics like OLEDs. researchgate.net

One of the most successful applications of phenothiazine derivatives is as hole-transporting materials (HTMs) in various types of solar cells. The ability of the phenothiazine unit to efficiently donate electrons makes it ideal for extracting and transporting positive charge carriers (holes) generated in the solar cell's active layer. rsc.org

Research Findings :

In Perovskite Solar Cells (PSCs) : Phenothiazine-based HTMs have emerged as highly effective alternatives to the commonly used spiro-OMeTAD. acs.org For instance, an HTM named SFX-PT1, built with a phenothiazine substituent, demonstrated excellent thermal stability and a high hole mobility of 2.08 × 10⁻³ cm² V⁻¹ s⁻¹. acs.orgresearchgate.net More recently, a self-assembled monolayer (SAM) based on a 3,7-dibromo-10H-phenothiazine derivative was used as a hole-selective contact in p-i-n PSCs, achieving a certified power conversion efficiency (PCE) of 21.81% and one of the highest reported fill factors for this device architecture. ossila.com

In Dye-Sensitized Solar Cells (DSSCs) : The electron-rich nature of 10H-phenothiazine makes it a stronger electron donor than other common amines like triphenylamine (B166846) or carbazole, which is advantageous for DSSC dyes. rsc.org Its non-planar structure helps prevent the molecular aggregation that can lower efficiency. rsc.org Consequently, many high-performing metal-free organic dyes for DSSCs are based on the phenothiazine scaffold. rsc.org

In Organic Solar Cells (OSCs) : Solution-processable phenothiazine derivatives have been developed as hole collection materials for OSCs. tuni.fi Additionally, co-polymers featuring phenothiazine have been incorporated as donor materials in polymer solar cells. researchgate.net

A primary focus of research is to enhance the intrinsic properties of phenothiazine-based materials, particularly their hole mobility and thermal stability, to create more efficient and durable devices.

Improving Hole Mobility : Hole mobility in phenothiazine materials can vary significantly, from 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹, depending on the molecular structure. tuni.firsc.org One key strategy for improvement is to design molecules that promote ordered packing. For example, an unsubstituted C(7) phenothiazine derivative formed highly ordered films with an outstanding mobility of 1 × 10⁻³ cm² V⁻¹ s⁻¹, attributed to better π–π stacking. tuni.fi

Enhancing Thermal Stability : The thermal stability of HTMs is critical for the long-term operational stability of solar cells. Phenothiazine derivatives often exhibit high decomposition temperatures (Td) and glass transition temperatures (Tg). For example, the HTM SFX-PT1 has a Td of 435 °C and a Tg of 153 °C. acs.org

Carbazole Linkage : Incorporating carbazole (Cbz), another excellent hole-transporting moiety, into phenothiazine-based structures is a proven strategy for enhancing performance. rsc.org Researchers have synthesized star-shaped molecules with a phenothiazine core surrounded by carbazole-containing arms. rsc.org This approach leverages the properties of both units to improve hole mobility and achieve high power conversion efficiencies in PSCs, with one such HTM reaching a PCE of 17.57%. rsc.org

The table below summarizes the performance of various phenothiazine-based hole transporting materials.

MaterialHole Mobility (μh) (cm² V⁻¹ s⁻¹)Thermal Decomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Application Ref.
Unsubstituted Phenothiazine (O-1)~1 x 10⁻³-- tuni.fi
PTZV-PT4.7 x 10⁻³397140 scispace.com
SFX-PT12.08 x 10⁻³435153 acs.org
SFX-PT22.76 x 10⁻⁴421148 acs.org
Spiro-PT1.29 x 10⁻⁴324110 acs.org
Cbz-core HTM (9)6.46 x 10⁻⁴-- rsc.org
PTZ-core HTM (13)7.53 x 10⁻⁴-- rsc.org

Electrochemical Energy Storage and Conversion

The redox activity of the phenothiazine core makes it suitable for applications beyond optoelectronics, particularly in systems that rely on electron transfer, such as batteries and biosensors.

Organic electrode materials are gaining attention for creating sustainable and flexible energy storage devices. Phenothiazine-based polymers are promising candidates for cathodes in rechargeable batteries.

Research Findings :

A key synthetic route to creating these materials involves the chemical modification of N-methylphenothiazine. This process can include a dinitration step, similar to the structure of 3,7-dinitro-10H-phenothiazine, followed by reduction to create diamino monomers for polymerization. researchgate.net

A polyimide functionalized with phenothiazine has been used as a cathode material in a lithium-ion battery, exhibiting two redox active voltages and delivering a high discharge capacity of 160 mAh g⁻¹. researchgate.net

A symmetric full battery using this phenothiazine-based polymer demonstrated a high power density of up to 1542 W kg⁻¹ and maintained stable performance for over 1000 cycles. researchgate.net

In a different system, a PTZAN||Zn battery based on a 3,7-disubstituted phenothiazine derivative showed excellent stability over 2000 cycles, a high voltage of 1.3 V, and a capacity of 145 mAh g⁻¹. ossila.com

The ability of phenothiazine derivatives to mediate electron transfer reactions makes them effective electrocatalysts, particularly in the development of electrochemical biosensors.

Research Findings :

Phenothiazine derivatives have been employed as dehydrative electrocatalysts to promote acyl substitution reactions, showcasing their catalytic potential. psu.edu

In the context of biosensing, phenothiazine-modified electrodes have been used for the electrocatalytic oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a key coenzyme in many biological reactions. This allows for the fabrication of amperometric biosensors, such as those for detecting alcohol. dntb.gov.ua

The electrocatalytic properties of these compounds are also relevant to biofuel cells and the development of sensors for biologically important molecules like glucose. researchgate.net

Functional Polymers and Self-Assembled Materials

The ability to be incorporated into larger molecular structures and polymers makes this compound a versatile building block in materials science.

Electropolymerization is a technique used to synthesize conductive polymers directly onto an electrode surface. nih.govresearchgate.net This method allows for the creation of thin, uniform polymer films with controllable thickness and morphology. researchgate.net Phenothiazine and its derivatives are known to be electroactive and can be polymerized to form materials with applications in electrochromic devices and sensors. researchgate.net

While direct electropolymerization of this compound can be challenging, its derivatives are often integrated into copolymers. For instance, phenothiazine units can be alternated with other aromatic systems like bithiophene to create polymers with tailored electronic properties. researchgate.net The strong electron-withdrawing nature of the nitro groups in the 3,7-positions significantly influences the redox properties of the resulting polymer, which can be advantageous for specific applications. The polymerization process typically involves the oxidation of the monomer, leading to the formation of radical cations that then couple to form the polymer chain. winona.edu The properties of the resulting polymer film, such as its conductivity and electrochromic behavior, are highly dependent on the structure of the monomer and the polymerization conditions. researchgate.netmdpi.com

Table 1: Electropolymerization of Phenothiazine Derivatives

Monomer/Derivative Polymerization Method Resulting Polymer Properties Potential Applications
Aniline (B41778) Electrochemical oxidation Polyaniline (PANI) with tunable conductivity Sensors, anti-corrosion coatings
3,4-ethylenedioxythiophene (EDOT) AC-bipolar electrolysis Poly(3,4-ethylenedioxythiophene) (PEDOT) fibers Microfibre networks, flexible electronics
N-butyl-3,7-bis(2-thienyl)phenothiazine Potentiodynamic polymerization Polymer with alternate phenothiazine and bithiophene units Redox polymers for batteries
Thiophene derivatives Cyclic voltammetry Polythiophene films with semiconducting properties Organic solar cells, transistors

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. They have emerged as a critical component in enhancing the efficiency and stability of perovskite solar cells (PSCs). nih.govmdpi.com Phenothiazine-based SAMs are particularly effective as hole-transport layers (HTLs), facilitating the efficient extraction of positive charges from the perovskite absorber layer. rsc.orgarxiv.org The non-planar, butterfly-like geometry of the phenothiazine core helps to prevent molecular aggregation, while the sulfur and nitrogen heteroatoms provide strong electron-donating character. academiaromana-is.ro

The introduction of electron-withdrawing groups like the nitro groups in this compound can modify the energy levels of the SAM, allowing for better alignment with the energy levels of the perovskite material. This interface engineering is crucial for minimizing energy losses and improving the open-circuit voltage of the solar cell. bohrium.comrsc.org While specific studies on this compound SAMs are emerging, the broader class of phenothiazine-based SAMs has demonstrated significant improvements in device performance, achieving higher power conversion efficiencies and enhanced long-term stability compared to devices using standard HTL materials. rsc.org

Conjugated dendrimers are highly branched, three-dimensional macromolecules that are being explored for use in organic light-emitting diodes (OLEDs). uq.edu.auscitechnol.com Their well-defined structure allows for precise control over their photophysical properties. Phenothiazine derivatives are attractive building blocks for these dendrimers due to their electron-donating nature and rigid structure. academiaromana-is.ro

When used as surface groups on a dendrimer, phenothiazine units can influence the material's solubility, film-forming properties, and charge-transport characteristics. researchgate.net The incorporation of this compound as a core or as part of the dendritic structure could create materials with strong intramolecular charge-transfer character, which is beneficial for electroluminescence. rsc.org By combining electron-donating phenothiazine units with electron-accepting components, it is possible to tune the emission color and efficiency of the resulting OLED. researchgate.net Research in this area focuses on synthesizing dendrimers with optimized structures to achieve bright and stable light emission for display and lighting applications. uq.edu.au

Sensing and Chemosensing Applications

The responsive electronic structure of the dinitrophenothiazine scaffold makes it a promising candidate for the development of chemosensors for detecting various analytes.

Chemosensors are molecules designed to signal the presence of a specific chemical species through a measurable change, such as a change in color or fluorescence. mdpi.comnih.gov The design of these sensors often involves a receptor unit that selectively binds to the target analyte and a signaling unit (chromophore or fluorophore) that reports this binding event. mdpi.com

The 3,7-dinitrophenothiazine scaffold can act as an effective signaling unit. The strong intramolecular charge transfer from the electron-rich phenothiazine core to the electron-deficient nitro groups results in distinct optical properties. scispace.com When a receptor unit attached to this scaffold binds to an analyte, the electronic structure of the molecule is perturbed, leading to a change in its absorption or emission spectrum. This principle has been used to design chemosensors for various species, including metal ions and anions. researchgate.netscielo.org.mx For example, a phenothiazine-based sensor was developed for the selective detection of cyanide anions, where the nucleophilic addition of cyanide to the molecule disrupted the ICT, causing a visible color change and a "turn-off" fluorescence response. scispace.com

Table 2: Examples of Chemosensor Design and Analytes Detected

Chemosensor Base Analyte Detected Detection Principle Observable Change
Rhodamine Fe³⁺, Al³⁺, Cr³⁺, Hg²⁺ Spirolactam ring-opening Fluorescence "turn-on"
Quinazolinone Cu²⁺, Hg²⁺, Cd²⁺ Complexation Colorimetric response
Fluorescein-hydrazone Hg²⁺ Complexation with hydrazone Selective fluorescence quenching
Phenothiazine-dicyanovinyl Cyanide (CN⁻) Nucleophilic addition Color change and fluorescence quenching

The detection of analytes using chemosensors based on dinitrophenothiazine can be achieved through several spectroscopic and electrochemical methods.

Spectroscopic Detection: This is the most common method and relies on changes in the ultraviolet-visible (UV-Vis) absorption or fluorescence spectra of the sensor upon binding to an analyte. nih.govpoliba.it

Colorimetric Sensing: A change in the absorption spectrum in the visible range leads to a color change that can often be detected by the naked eye. scielo.org.mx This is a simple and effective method for qualitative or semi-quantitative analysis.

Fluorometric Sensing: Many phenothiazine derivatives are fluorescent. The binding of an analyte can either quench the fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor). scispace.commdpi.com Fluorescence-based methods are generally very sensitive, allowing for the detection of analytes at very low concentrations. rsc.org The detection limit is a key performance metric for these sensors. scispace.com

Electrochemical Detection: This method monitors changes in the electrochemical properties of the sensor.

Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of the dinitrophenothiazine sensor. When the sensor binds to an analyte, its redox potential may shift, or new redox peaks may appear, signaling the presence of the target. researchgate.net Modified electrodes coated with phenothiazine-based materials have been used to detect various substances, including certain drugs. jst.go.jp

Photoelectrochemical (PEC) Sensing: In this advanced method, a photosensitizer molecule is immobilized on an electrode. mdpi.comresearchgate.net Upon illumination, a photocurrent is generated. If the photosensitizer (e.g., a phenothiazine derivative) reacts with an analyte, its ability to generate a photocurrent is altered. For example, a PEC sensor for hypochlorous acid was developed where the oxidation of the sulfur atom in the phenothiazine ring by the acid led to a decrease in the photocurrent, allowing for sensitive detection. mdpi.comresearchgate.net

Future Research Directions and Unexplored Avenues in Dinitrophenothiazine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The synthesis of phenothiazine (B1677639) derivatives, including the dinitro-substituted analogues, is an area of continuous investigation aimed at improving efficiency, reducing environmental impact, and enhancing scalability. benthamdirect.com Traditional synthetic methods are often multi-step processes that may require harsh reaction conditions or the use of toxic reagents.

Future research is geared towards the development of "green" and atom-economical synthetic strategies. One promising approach is the use of electrochemical methods for the synthesis of phenothiazine derivatives. researchgate.netnih.gov Electrochemical synthesis can be performed under mild conditions at room temperature, often in simple cell setups, which aligns with the principles of sustainable chemistry. researchgate.netnih.gov These methods can generate reactive intermediates, such as phenothiazin-5-ium, from the direct oxidation of phenothiazine, which can then be used to create new derivatives with high atom economy. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Design of Dinitrophenothiazine Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the behavior of phenothiazine derivatives. mdpi.commdpi.com These computational models allow for the analysis of molecular structures, electronic properties, and spectroscopic behaviors before undertaking complex and resource-intensive laboratory synthesis. matscitech.orgnih.gov

Advanced computational modeling can be employed to design dinitrophenothiazine derivatives with specific, tailored properties. By simulating how different substituents on the phenothiazine core affect its geometry, frontier molecular orbital (HOMO-LUMO) energies, and charge distribution, researchers can predict the resulting optoelectronic and electrochemical characteristics. mdpi.com For example, DFT calculations have been successfully used to rationalize the photophysical properties of phenothiazine derivatives, including absorption and emission spectra, by correlating them to n-π* and π-π* transitions and charge transfer characteristics. mdpi.com The influence of structural modifications, such as the introduction of halogen atoms, on the optoelectronic properties of phenothiazine-based materials for applications like organic solar cells is an active area of computational exploration. mdpi.com

Furthermore, computational studies can elucidate the conformational stability and intermolecular interactions of phenothiazine derivatives, which are crucial for their self-assembly and performance in solid-state devices. nih.gov Methods like second-order Møller-Plesset perturbation (MP2) theory and coupled-cluster (CC) theory are used to investigate noncovalent interactions in π-π stacking dimers and oligomers, providing insights into their self-assembling properties. nih.gov This predictive capability accelerates the discovery of new dinitrophenothiazine derivatives with optimized performance for targeted applications.

Exploration of Intricate Structure-Property Relationships for Tuned Optoelectronic, Electrochemical, and Photophysical Performance

A deep understanding of the relationship between the molecular structure of dinitrophenothiazine derivatives and their functional properties is critical for designing next-generation materials. rsc.org The electron-withdrawing nature of the two nitro groups significantly influences the electronic structure of the phenothiazine core, which in turn dictates its optoelectronic, electrochemical, and photophysical behavior.

Photophysical Properties: The presence of nitro groups can cause a large bathochromic (red) shift in the absorption spectrum compared to unsubstituted phenothiazine S-oxide. mdpi.com For instance, 3,7-dinitro-10H-phenothiazine 5-oxide exhibits absorption bands at 271 nm, 359 nm, 398 nm, and 528 nm. mdpi.com The introduction of different functional groups allows for the fine-tuning of absorption and emission wavelengths. mdpi.com The fluorescence emission of phenothiazine derivatives can be highly sensitive to solvent polarity, which is a key characteristic for sensor applications. nih.gov TD-DFT calculations can predict these transitions and help explain the observed spectra. mdpi.com

Electrochemical Properties: The redox behavior of phenothiazines is central to their application in electronics and as photoredox catalysts. rsc.org Cyclic voltammetry is a key technique used to determine the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively. sioc-journal.cnrsc.org The electron-withdrawing nitro groups are expected to increase the oxidation potential of the phenothiazine core, making it a better electron acceptor. The electrochemical properties of phenothiazine derivatives can be tuned by altering substituents, which modifies their energy levels for specific applications like hole-transporting materials in solar cells. rsc.orgrsc.org

Optoelectronic Properties: The combination of tunable photophysical and electrochemical properties makes dinitrophenothiazine derivatives interesting candidates for optoelectronic applications. nih.gov By strategically modifying the molecular structure, properties like the bandgap, charge carrier mobility, and energy levels can be tailored. rsc.org For example, creating donor-acceptor systems by linking phenothiazine units with other aromatic groups is a common strategy to produce materials with low bandgaps and reversible redox properties for use in organic solar cells and light-emitting diodes. rsc.org

Photophysical Properties of Selected Phenothiazine Derivatives
CompoundAbsorption λmax (nm)Emission λmax (nm)SolventReference
This compound 5-oxide271, 359, 398, 528647MeCN mdpi.com
2-aminophenothiazine (APH)224, 256, 322450Acetonitrile nih.gov
PTZ-CDN497-531-Various nih.gov

Integration of Dinitrophenothiazine Units into Multifunctional Hybrid Materials and Architectures

A significant future direction lies in the incorporation of dinitrophenothiazine units into larger, multifunctional hybrid materials. frontiersin.orgfrontiersin.org These materials combine the distinct properties of organic and inorganic components to achieve synergistic functionalities that are not possible with either component alone. mdpi.comnih.gov

The unique electronic and optical properties of dinitrophenothiazines make them attractive building blocks for such hybrids. They can be integrated as functional units into polymers, covalently attached to inorganic nanoparticles (e.g., silica, metal oxides), or incorporated into metal-organic frameworks (MOFs). For example, dinitrophenothiazine-containing polymers could be designed for applications in organic electronics or as sensory materials where the polymer backbone provides processability and mechanical stability, while the dinitrophenothiazine units impart the desired electronic or optical response.

Q & A

What synthetic methodologies are effective for preparing 3,7-dinitro-10H-phenothiazine, and how can regioselectivity be controlled during nitration?

Basic Synthesis:
this compound is synthesized via nitration of 10H-phenothiazine using sodium nitrite in dichloromethane and acetic acid. The intermediate 3,7-dinitro derivative (Tz-2NO₂) is further functionalized by refluxing with p-fluoronitrobenzene in DMSO under nitrogen to yield the target compound .

Advanced Optimization:
Regioselectivity in nitration is influenced by electron-donating/withdrawing substituents and reaction conditions (e.g., temperature, acid strength). Monitoring via HPLC or TLC during intermediate steps ensures purity. Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Characterization:
Single-crystal X-ray diffraction confirms molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å are reported for phenothiazine derivatives . NMR (¹H/¹³C) identifies substituent positions, with aromatic protons appearing as distinct doublets (δ 7.2–8.5 ppm) .

Advanced Analysis:
Discrepancies in bond angles or torsional strains (e.g., C–S–C angles deviating from ideal 120°) are resolved using SHELXL refinement. For example, SHELX software refines data by minimizing residuals (R1 < 0.05) and validating against electron density maps .

What computational approaches are used to predict the electronic properties of this compound?

Advanced Method:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For phenothiazine derivatives, HOMO localization on the sulfur and nitro groups explains their electron-withdrawing behavior, critical for photocatalytic applications . TD-DFT models UV-Vis spectra, correlating with experimental λmax values (e.g., 450–500 nm for charge-transfer transitions) .

How does the incorporation of this compound into conjugated microporous polymers enhance CO₂ uptake?

Advanced Application:
Azo-linked polymers containing this compound exhibit high surface areas (~800 m²/g) and CO₂ adsorption capacities (~3.2 mmol/g at 1 bar). The nitro groups act as Lewis acid sites, enhancing polar interactions with CO₂. BET analysis and Grand Canonical Monte Carlo simulations validate pore structure and adsorption mechanisms .

What role does this compound play in photocatalytic oxidative coupling reactions?

Advanced Mechanistic Study:
As a photosensitizer, its excited-state electron transfer generates reactive oxygen species (e.g., ¹O₂). Transient absorption spectroscopy reveals a triplet-state lifetime of ~1.2 μs, sufficient for catalytic cycles. Quantum yield measurements (ΦΔ ≈ 0.6) confirm efficiency in C–C bond formation .

How are phenothiazine derivatives like this compound tailored for histone deacetylase (HDAC) inhibition?

Advanced Biological Application:
Structural modifications (e.g., hydroxamic acid appendages) enhance HDAC binding. For example, IC₅₀ values of 0.8 μM are achieved by optimizing the linker length between the phenothiazine core and zinc-binding groups. Molecular docking (PDB: 1T69) validates interactions with HDAC active sites .

How do solvent polarity and substituent effects influence the fluorescence properties of this compound?

Advanced Photophysical Analysis:
Solvatochromic shifts in emission spectra (Δλ = 50 nm in DMSO vs. hexane) indicate intramolecular charge transfer. Electron-withdrawing nitro groups reduce fluorescence quantum yield (ΦF ≈ 0.1) compared to unsubstituted phenothiazines (ΦF ≈ 0.5) due to enhanced non-radiative decay .

What strategies mitigate crystallization challenges during the synthesis of this compound derivatives?

Advanced Crystallography:
Slow evaporation from DMF/EtOH mixtures yields diffraction-quality crystals. Additives like triethylamine reduce π-π stacking disruptions. For twinned crystals, SHELXL’s TWIN/BASF commands refine overlapping lattices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.